BRD4770 - 1374601-40-7

BRD4770

Catalog Number: EVT-287927
CAS Number: 1374601-40-7
Molecular Formula: C25H23N3O3
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BRD4770 is a small-molecule compound classified as a histone methyltransferase inhibitor. Specifically, it demonstrates inhibitory activity against G9a (also known as euchromatic histone-lysine N-methyltransferase 2, EHMT2) and its closely related homolog GLP (also known as euchromatic histone-lysine N-methyltransferase 1, EHMT1). [] G9a and GLP are primarily recognized for catalyzing the di-methylation of lysine 9 on histone H3 (H3K9me2), a post-translational modification associated with transcriptional repression. [] Due to its ability to inhibit these enzymes, BRD4770 serves as a valuable tool in scientific research to investigate the role of G9a and GLP in various biological processes, including gene expression, cell proliferation, differentiation, and disease pathogenesis. [, , , ]

Source and Classification

BRD4770 was developed as part of a broader effort to identify small-molecule probes that can inhibit histone methyltransferases. It is classified under the category of benzamides and benzimidazoles, which are known for their diverse biological activities. The compound is cataloged with the CAS number 1374601-40-7, and it is recognized for its specific inhibition of the G9a enzyme, which plays a critical role in histone methylation processes linked to gene regulation and cancer progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of BRD4770 involves several chemical reactions typical for creating benzimidazole derivatives. While specific synthetic routes may vary, a common approach includes the following steps:

  1. Formation of Benzimidazole Core: The initial step typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole scaffold.
  2. Modification: Further modifications may include alkylation or acylation reactions to introduce functional groups that enhance potency and selectivity for G9a inhibition.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity necessary for biological assays.

Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or found in specialized literature .

Molecular Structure Analysis

Structure and Data

The molecular structure of BRD4770 features a benzimidazole ring system, which is characteristic of many histone methyltransferase inhibitors. Key structural data includes:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • 3D Structure: The compound's three-dimensional conformation is essential for its interaction with the G9a enzyme; computational modeling can provide insights into binding affinities and interactions at the active site.

The structural integrity and functional groups present in BRD4770 facilitate its binding to G9a, thereby inhibiting its enzymatic activity .

Chemical Reactions Analysis

Reactions and Technical Details

BRD4770 primarily acts through competitive inhibition of G9a, leading to altered histone methylation patterns. Key reactions include:

  1. Inhibition of Histone Methylation: BRD4770 reduces levels of di- and trimethylated histone H3 at lysine 9 (H3K9), a modification associated with transcriptional repression.
  2. Cell Cycle Arrest: In treated cells, BRD4770 has been shown to induce cell cycle arrest at the G2/M phase, suggesting its role in regulating cell proliferation .
  3. Induction of Apoptosis: While BRD4770 does not directly induce apoptosis in all cell types, it can sensitize certain cancer cells to apoptotic signals when combined with other agents such as gossypol .

These reactions highlight BRD4770's potential as a therapeutic agent by modulating epigenetic landscapes within cancer cells.

Mechanism of Action

Process and Data

BRD4770 exerts its effects primarily through the inhibition of G9a-mediated histone methylation, leading to several downstream effects:

  1. Activation of p53 Pathway: Treatment with BRD4770 has been shown to activate p53 in cells with wild-type p53 status, resulting in increased expression of pro-apoptotic genes .
  2. ATM Pathway Activation: The compound activates the ataxia telangiectasia mutated (ATM) signaling pathway, which is involved in DNA damage response and cell cycle regulation .
  3. Ferroptosis Inhibition: Recent studies indicate that BRD4770 also functions as a ferroptosis inhibitor, protecting vascular smooth muscle cells from oxidative stress-induced death .

These mechanisms underscore BRD4770's multifaceted role in influencing cell fate decisions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BRD4770 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in dimethyl sulfoxide (DMSO) and other organic solvents; solubility may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent; studies suggest good stability over short durations.
  • Melting Point: Specific melting point data may vary but is generally reported within ranges typical for similar compounds.

These properties are essential for determining optimal conditions for biological assays and potential therapeutic applications .

Applications

Scientific Uses

BRD4770 has significant potential applications in scientific research, particularly in cancer biology:

  1. Cancer Therapeutics: Its ability to inhibit G9a makes it a candidate for developing treatments targeting various cancers characterized by aberrant histone methylation.
  2. Cell Cycle Studies: Researchers utilize BRD4770 to study cell cycle dynamics and the mechanisms underlying cell proliferation and senescence.
  3. Ferroptosis Research: Given its role as a ferroptosis inhibitor, BRD4770 is being explored for applications in cardiovascular diseases related to oxidative stress .
Introduction to BRD4770

Historical Context of Histone Methyltransferase Inhibitors

The development of histone methyltransferase (HMT) inhibitors represents a pivotal advancement in epigenetic drug discovery. Early inhibitors like chaetocin (a natural product) and BIX-01294 suffered from limitations such as non-specific enzyme inhibition, cellular toxicity, and poor pharmacokinetic profiles [1] [9]. Chaetocin equally targeted G9a and SUV39H1, while BIX-01294 induced off-target apoptosis unrelated to G9a inhibition [1] [5]. These issues underscored the need for selective, non-toxic inhibitors. The subsequent generation of compounds, including UNC0638, improved potency but retained caspase-mediated toxicity at higher concentrations [1]. This historical landscape highlighted the necessity for SAM-competitive inhibitors with enhanced selectivity and cellular tolerability, setting the stage for BRD4770’s development.

Table 1: Evolution of G9a-Targeted Inhibitors

CompoundTypeKey LimitationsSelectivity Profile
ChaetocinNatural productNon-selective; similar IC₅₀ for G9a/SUV39H1Broad HMT inhibition
BIX-01294Substrate-competitiveCaspase-dependent apoptosisSelective for G9a/GLP
UNC0638Substrate-competitiveToxicity at high dosesImproved G9a specificity
BRD4770SAM-competitiveLow toxicity; no caspase activationSelective for G9a/PRC2 subset

Discovery and Development of BRD4770 as a G9a/EHMT2 Inhibitor

BRD4770 emerged from a focused library of 117 benzimidazole derivatives designed as S-adenosylmethionine (SAM) mimetics. Initial screening identified five compounds inducing cellular morphology changes akin to G9a knockdown, with BRD4770 showing the strongest effects [1] [10]. Its active metabolite, BRD9539, inhibited G9a biochemically with an IC₅₀ of 6.3 μM through SAM-competitive kinetics, as evidenced by reduced activity at elevated SAM concentrations [1] [7]. Unlike earlier inhibitors, BRD4770 (the methyl-ester prodrug of BRD9539) demonstrated excellent cellular permeability and metabolic conversion, reducing H3K9me2/3 levels in PANC-1 pancreatic cancer cells at an EC₅₀ of 5 μM without triggering apoptosis [1] [5]. This distinct mechanism established BRD4770 as a novel chemical probe for G9a-dependent processes.

Structural Classification and Key Chemical Features

BRD4770 (methyl-2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate) belongs to the 2-substituted benzimidazole class. Key features include:

  • Core structure: A benzimidazole scaffold facilitating interactions with the G9a substrate-binding pocket [1] [9].
  • Prodrug design: A methyl ester group (-COOCH₃) enhancing cell permeability, with intracellular hydrolysis yielding the active carboxylic acid derivative BRD9539 [1] [10].
  • Benzoyl and phenylpropyl moieties: Critical for SAM mimicry and competitive binding against the cofactor site [7] [10].

Its molecular weight (413.47 g/mol) and solubility profile (stable in DMSO at 20 mg/mL) enable broad experimental applications [5] [10]. Structurally, BRD4770 evolved from BIX-01338 but incorporated modifications that minimized off-target effects against kinases and other methyltransferases [1].

Table 2: Chemical and Biochemical Profile of BRD4770

PropertyValueMethod/Reference
CAS Number1374601-40-7 [2] [10]
Molecular FormulaC₂₅H₂₃N₃O₃ [2] [5]
IC₅₀ (G9a)6.3 μM (BRD9539)Biochemical assay [1]
EC₅₀ (H3K9me3 reduction)5 μM (PANC-1 cells)Western blot [1] [5]
Solubility20 mg/mL in DMSO [5] [10]

Significance in Epigenetic Research and Therapeutic Targeting

BRD4770’s significance lies in its dual role as:

  • A mechanistic probe: It enables precise dissection of G9a’s functions in gene silencing, senescence, and cancer biology without confounding cytotoxicity [1] [4].
  • A therapeutic prototype: Its ability to induce senescence and inhibit proliferation in solid tumors (e.g., pancreatic cancer) and vascular hyperplasia positions it as a template for future epigenetics-directed drugs [3] [8].

Unlike DNA methyltransferase inhibitors, BRD4770 targets histone methylation dysregulation—a hallmark of aberrant epigenetic states in cancer—highlighting its unique niche in the epigenetic toolkit [6] [9].

Properties

CAS Number

1374601-40-7

Product Name

BRD4770

IUPAC Name

methyl 2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylate

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C25H23N3O3/c1-31-24(30)20-14-15-22-21(17-20)26-25(27-23(29)19-12-6-3-7-13-19)28(22)16-8-11-18-9-4-2-5-10-18/h2-7,9-10,12-15,17H,8,11,16H2,1H3,(H,26,27,29)

InChI Key

UCGWYCMPZXDHNR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

BRD4770; BRD-4770; BRD 4770.

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.